(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride
Description
(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a branched 8-amino-3,6-dioxooctyl chain and a hydrochloride counterion. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and organic conjugation chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . The 3,6-dioxooctyl moiety introduces ketone functionalities, which are reactive sites for further modifications, such as hydrazone or oxime ligation in bioconjugation applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.ClH/c24-13-11-16(26)9-10-17(27)12-14-25-23(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-15,24H2,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUTTUALOJQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)CCC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride”, also known as “1-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxa-8-octaneamine, HCl”, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines.
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
The Fmoc group plays a significant role in Solid Phase Peptide Synthesis (SPPS), a common method for peptide synthesis. The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread.
Pharmacokinetics
The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis. This protection allows for the selective addition of amino acids in peptide chains. After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine.
Action Environment
The action of the Fmoc group is influenced by the pH of the environment. It is stable under acidic conditions but is removed under mild basic conditions. Therefore, the pH is a crucial factor in the efficacy and stability of this compound. The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability.
Biological Activity
The compound (9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a synthetic organic molecule belonging to the carbamate class. Its structure features a fluorenyl moiety linked to an amino acid derivative, which may confer significant biological activities relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological applications, and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of multiple functional groups that may interact with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit various pharmacological properties, including:
- Anticancer activity : Certain carbamates have shown efficacy in inhibiting cancer cell proliferation.
- Neuroprotective effects : Some derivatives have been linked to neuroprotection in models of neurodegenerative diseases .
- Anti-inflammatory properties : The inhibition of specific receptors involved in inflammatory pathways has been noted .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor modulation : It could potentially modulate the activity of various receptors, including those related to inflammation and cancer progression.
Neuroprotective Activity
A study on aromatic carbamates highlighted that certain derivatives demonstrated neuroprotective effects. For instance, compounds similar to this compound were assessed for their ability to enhance cell viability under oxidative stress conditions. Results indicated varying degrees of protection, suggesting potential therapeutic applications in neurodegenerative diseases .
| Compound | % Viability (3 μM) | MPO Score |
|---|---|---|
| Vehicle | 52.13 ± 1.13 | 4.50 |
| 1 | 79.50 ± 3.22 | 4.50 |
| 9a | 64.32 ± 2.47 | 4.44 |
| 9b | 78.63 ± 6.27 | 4.50 |
| ... | ... | ... |
This data illustrates the protective effects against cell death, indicating a promising avenue for further research and development.
Anticancer Activity
Another study focused on the anticancer properties of similar carbamates revealed that they could inhibit tumor growth in vitro and in vivo models. The study provided evidence that these compounds affect cell cycle progression and induce apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the carbamate linkage : This is achieved by reacting an amine with a carbonyl compound under appropriate conditions.
- Purification : The product is purified using techniques such as column chromatography and recrystallization.
Comparison with Similar Compounds
Key Differences :
- The target compound’s 3,6-dioxooctyl chain introduces two ketone groups, enabling unique reactivity compared to simpler aliphatic or PEG-based analogs. This makes it suitable for chemoselective ligation strategies .
- Hydrophilicity : PEG-containing analogs (e.g., Fmoc-NH-PEG(3)-NH₂·HCl) exhibit enhanced aqueous solubility due to the ethylene glycol backbone, whereas the dioxooctyl chain in the target compound offers moderate polarity .
Physicochemical Properties
Notes:
- The hydrochloride salt enhances stability but reduces solubility in non-polar solvents compared to free-base analogs .
- PEGylated derivatives show superior biocompatibility and are preferred for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
